6-Ethoxy-N2-methylpyridine-2,3-diamine is a chemical compound with the molecular formula and a CAS number of 148433-49-2. It is classified as a derivative of pyridine, which is a basic heterocyclic organic compound widely used in various chemical applications. This compound features an ethoxy group and two amino groups located at the 2 and 3 positions of the pyridine ring, making it structurally significant for various synthetic and biological applications.
The synthesis of 6-Ethoxy-N2-methylpyridine-2,3-diamine typically involves the reaction of ethoxy-substituted pyridine derivatives with methylamine. The process generally requires the following conditions:
The general reaction can be summarized as follows:
This method allows for the efficient production of the compound while maintaining high purity levels.
The molecular structure of 6-Ethoxy-N2-methylpyridine-2,3-diamine can be described using several key identifiers:
InChI=1S/C7H11N3O/c1-3-12-7-5-4-6(9)8(10-2)11-7/h4-5H,3,9H2,1-2H3,(H,10,11)
OUKVVLDYKCUJID-UHFFFAOYSA-N
The compound's structure features a pyridine ring with an ethoxy group at position 6 and amino groups at positions 2 and 3. This substitution pattern influences its chemical reactivity and biological interactions.
6-Ethoxy-N2-methylpyridine-2,3-diamine is involved in various chemical reactions:
The specific products formed depend on the reagents used and the reaction conditions applied.
The mechanism of action for 6-Ethoxy-N2-methylpyridine-2,3-diamine primarily involves its interaction with biological targets such as enzymes or receptors. The compound may act as an inhibitor or activator depending on its structural characteristics and the biological environment. Research indicates that it could modulate enzymatic activities or influence receptor functions, making it a subject of interest in biochemical assays and pharmaceutical development.
Physical and chemical properties are crucial for understanding how this compound behaves in different environments, influencing its applications in research and industry.
6-Ethoxy-N2-methylpyridine-2,3-diamine has several notable applications:
CAS No.: 5699-67-2
CAS No.: 71302-27-7
CAS No.: 499-94-5
CAS No.: 134029-48-4
CAS No.: